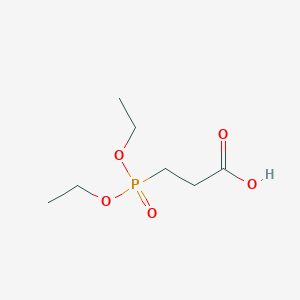

3-(Diethylphosphono)propanoic acid

Description

Overview of Organophosphorus Compounds in Academic Synthesis and Applications

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, represent a broad and versatile class of molecules. wikipedia.orgacs.org Their utility in academic and industrial research is extensive, ranging from their use as ligands in transition-metal catalysis to their role as key reagents in a variety of organic transformations. mdpi.comfrontiersin.org For instance, phosphines are crucial ligands in metal-catalyzed reactions, while phosphonates are widely employed as improved Wittig reagents for the synthesis of alkenes. frontiersin.org

The diverse applications of organophosphorus compounds also extend to materials science, where they are recognized as environmentally benign fire retardants, and to medicinal and agricultural chemistry. frontiersin.org In fact, there are over 80 phosphorus-containing drugs in clinical use and more than 300 phosphorus-containing pesticides on the market. frontiersin.org The ability of phosphorus to exist in various oxidation states and coordination numbers contributes to the wide range of chemical properties and reactivity observed in these compounds. wikipedia.org

Significance of β-Phosphonocarboxylic Acid Scaffolds in Advanced Chemical Research

Within the broader family of organophosphorus compounds, those containing a β-phosphonocarboxylic acid scaffold are of particular interest. This structural motif, which features a phosphonate (B1237965) group at the beta position relative to a carboxylic acid, imparts a unique combination of properties to the molecule. The presence of both a phosphonic acid and a carboxylic acid group allows for a range of chemical manipulations and potential biological interactions.

These scaffolds are valuable intermediates in the synthesis of more complex molecules, including analogues of natural products and compounds with potential therapeutic applications. For example, they have been investigated for their ability to act as enzyme inhibitors and have been incorporated into molecules with antimicrobial properties. mdpi.comnih.gov The development of novel synthetic methods to access these scaffolds is an active area of research, as it opens up new avenues for the design and creation of functional molecules.

Research Landscape and Scope of 3-(Diethylphosphono)propanoic Acid Investigations

The research surrounding this compound has primarily focused on its synthesis and its application as a building block in organic synthesis. The compound's bifunctional nature, possessing both a carboxylic acid and a diethylphosphonate group, makes it a versatile reagent for the introduction of the phosphonopropanoic acid moiety into larger molecular frameworks.

Investigations have explored its use in the Horner-Wadsworth-Emmons reaction, a widely used method for the stereoselective synthesis of alkenes. In this context, the phosphonate group is deprotonated to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The carboxylic acid functionality can be protected or can participate in subsequent reactions. The synthesis of this compound itself has been approached through various methods, often involving the Michaelis-Arbuzov reaction or other C-P bond-forming strategies.

While the direct biological applications of this compound are not extensively documented in mainstream literature, its derivatives have been explored in different contexts. For instance, related propanoic acid derivatives have been studied for their antimicrobial and anticancer activities. mdpi.comnih.govmdpi.com

Properties of this compound

| Property | Value |

| Molecular Formula | C7H15O5P |

| Molecular Weight | 210.16 g/mol |

| CAS Number | 3095-96-3 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 178-180 °C |

This data is compiled from publicly available chemical databases and may vary depending on the source and purity of the compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-diethoxyphosphorylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O5P/c1-3-11-13(10,12-4-2)6-5-7(8)9/h3-6H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIOJOOKMJEHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378680 | |

| Record name | 3-(Diethylphosphono)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3095-96-3 | |

| Record name | 3-(Diethylphosphono)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Insights of 3 Diethylphosphono Propanoic Acid Transformations

Reactivity Profiles of the Diethylphosphono Moiety

The diethylphosphono group is the primary center for carbon-carbon bond formation through the generation of a stabilized carbanion. This carbanion is a key intermediate in several important synthetic transformations, most notably the Horner-Wadsworth-Emmons olefination.

Horner-Wadsworth-Emmons (HWE) Olefination Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, involving the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene with a high degree of stereoselectivity. alfa-chemistry.comwikipedia.org In the context of 3-(diethylphosphono)propanoic acid, deprotonation of the carbon alpha to the phosphonate group generates a nucleophilic carbanion that readily reacts with carbonyl compounds. wikipedia.org The general mechanism begins with the formation of the phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl compound to form a diastereomeric mixture of β-alkoxyphosphonates. These intermediates subsequently undergo elimination to yield the alkene and a water-soluble phosphate (B84403) byproduct. alfa-chemistry.com

The stereochemical outcome of the HWE reaction is a critical aspect, with a general preference for the formation of (E)-alkenes. wikipedia.org This selectivity is influenced by several factors, including the nature of the phosphonate, the aldehyde, the base, and the reaction temperature. The formation of the thermodynamically more stable (E)-alkene is often favored due to the reversibility of the initial addition step, which allows for equilibration to the anti-diastereomeric intermediate that leads to the (E)-product. alfa-chemistry.comwikipedia.org

However, achieving (Z)-selectivity is also possible through specific modifications of the HWE reaction. The Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (such as trifluoroethyl esters) in the presence of strong, non-chelating bases like potassium hexamethyldisilazide (KHMDS) and a crown ether, can significantly favor the formation of (Z)-alkenes. wikipedia.orgconicet.gov.ar While not directly involving this compound, these principles can be extended to its derivatives. For instance, modification of the phosphonate ester groups could be a strategy to influence the stereochemical outcome.

The presence of the carboxylic acid moiety in this compound can also influence stereoselectivity. It has been shown that hydrolysis of the ester in phosphonates can have a significant impact on the stereochemical outcome of the reaction. researchgate.net For example, reactions of phosphonoacetic acid with various aldehydes using i-PrMgBr as the base have been reported to yield (E)-α,β-unsaturated carboxylic acids with high selectivity. researchgate.net This suggests that the dianion of this compound could exhibit unique stereoselectivity due to chelation effects with the metal counterion.

Table 1: Factors Influencing Stereoselectivity in the HWE Reaction

| Factor | Influence on Stereoselectivity |

| Phosphonate Structure | Bulky phosphonate esters can increase (E)-selectivity. Electron-withdrawing groups on the phosphonate (Still-Gennari conditions) favor (Z)-selectivity. alfa-chemistry.comwikipedia.org |

| Aldehyde Structure | Sterically hindered aldehydes generally lead to higher (E)-selectivity. wikipedia.org |

| Base and Counterion | The choice of base and its counterion (e.g., Li+, Na+, K+) can affect the degree of equilibration of the intermediates and thus the E/Z ratio. Lithium salts often favor (E)-alkenes. wikipedia.orgacs.org |

| Temperature | Higher reaction temperatures tend to favor the thermodynamically more stable (E)-alkene. wikipedia.org |

| Additives | Additives like lithium chloride (Masamune-Roush conditions) can be used with milder bases for base-sensitive substrates, typically favoring (E)-isomers. alfa-chemistry.com |

The outcome of the HWE reaction is highly dependent on the chosen reaction conditions. The selection of the base is crucial for the initial deprotonation of the phosphonate. Common bases include sodium hydride (NaH), alkoxides, and organolithium reagents. organic-chemistry.org For substrates sensitive to strong bases, milder conditions such as the use of lithium chloride with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (B128534) have been developed. alfa-chemistry.comwikipedia.org

The solvent also plays a significant role. Aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME) are commonly used. alfa-chemistry.com The polarity and coordinating ability of the solvent can influence the aggregation of the phosphonate anion and the reaction intermediates, thereby affecting both the reaction rate and stereoselectivity. researchgate.net

While the traditional HWE reaction is stoichiometric in base, catalytic versions have also been developed. These often involve the use of a catalytic amount of a strong base along with a stoichiometric amount of a weaker base to regenerate the active catalyst. Furthermore, the use of phase-transfer catalysts, such as crown ethers, can enhance the reactivity of solid bases like potassium carbonate in organic solvents. conicet.gov.ar

Nucleophilic Characteristics of Phosphonate Carbanions and Anionic Species Coexistence

The carbanion generated from this compound is a potent nucleophile. wikipedia.org Its nucleophilicity is generally greater than that of the corresponding Wittig ylides, allowing it to react with a wider range of electrophiles, including sterically hindered ketones. wikipedia.org

A key feature of this compound is the presence of two acidic protons: the one on the carbon alpha to the phosphonate and the one on the carboxylic acid. The relative acidity of these two positions means that upon treatment with a base, a mixture of anionic species can coexist. With one equivalent of a strong base, the more acidic carboxylic acid proton is preferentially removed to form a carboxylate. The use of a second equivalent of a strong base is required to deprotonate the carbon alpha to the phosphonate, generating a dianion.

The nature of the base and the reaction conditions can influence the equilibrium between these species. The formation of a dianion, where both the carboxylic acid and the phosphonate are deprotonated, creates a complex reactive species. The nucleophilicity of the carbanion in this dianion may be modulated by the presence of the neighboring carboxylate group, potentially through intramolecular coordination with the counterion.

Role in Alkylation and Coupling Reactions

The nucleophilic carbanion derived from this compound can participate in reactions other than olefination. Alkylation of the carbanion with alkyl halides provides a route to substituted phosphonopropanoic acids. However, the reactivity of the carbanion must be carefully controlled to avoid competing side reactions.

More advanced applications involve palladium-catalyzed cross-coupling reactions. nih.govlibretexts.org While specific examples with this compound are not extensively documented, the general principles of these reactions can be applied. For instance, the HWE product, an α,β-unsaturated carboxylic acid or its ester derivative, can be a substrate for reactions like the Heck or Suzuki coupling. The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide, which could be used to introduce further substitution on the unsaturated product derived from this compound. numberanalytics.com The Suzuki reaction, which couples an organoboron compound with a halide or triflate, offers another versatile method for C-C bond formation. libretexts.orgresearchgate.net

Multi-Component Reactions Involving this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.orgresearchgate.net The bifunctional nature of this compound, with its nucleophilic phosphonate and electrophilic carboxylic acid (upon activation), presents opportunities for its incorporation into MCRs.

While specific MCRs involving this compound as a primary component are not extensively documented, its structural motifs are found in reactants of well-known MCRs. For instance, phosphonates are key reagents in the Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602) to form α-aminophosphonates. researchgate.net Although this compound itself is not a direct substrate for the classical Kabachnik-Fields reaction, its derivatives could potentially participate in variations of this reaction.

A modified Kabachnik-Fields reaction has been developed for the synthesis of isoindolin-1-one-3-phosphonates from the one-pot reaction of 2-formylbenzoic acid, an amine, and dimethyl phosphonate. beilstein-journals.org This demonstrates the feasibility of incorporating a carboxylic acid and a phosphonate in a multi-component setting. It is conceivable that this compound or its derivatives could be designed to participate in similar MCRs, leading to the synthesis of novel heterocyclic phosphonates.

The Ugi and Passerini reactions are other prominent MCRs that involve a carboxylic acid component. In the Ugi four-component reaction, an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid combine to form an α-acylamino amide. The inclusion of this compound in an Ugi reaction would result in a product bearing a diethylphosphonoethyl side chain, thereby introducing a phosphonate moiety into a complex scaffold in a single step.

The table below summarizes some MCRs where phosphonate or carboxylic acid functionalities are key, suggesting potential, though not yet explicitly reported, applications for this compound.

| Multi-Component Reaction | Key Reactants | Potential Product with this compound scaffold | Reference |

| Kabachnik-Fields Reaction | Amine, Carbonyl Compound, Dialkyl Phosphite | α-Aminophosphonate derivative | researchgate.net |

| Modified Kabachnik-Fields Reaction | 2-Formylbenzoic acid, Amine, Dimethyl Phosphonate | Isoindolin-1-one-3-phosphonate | beilstein-journals.org |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino amide with a phosphonate moiety | - |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide with a phosphonate moiety | - |

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. Mechanistic studies often focus on identifying key intermediates, transition states, and the influence of catalysts and solvents.

Elucidation of Reaction Intermediates and Transition States

The Fischer esterification of the carboxylic acid group proceeds through a series of well-established steps. chemguide.co.uk The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the formation of a good leaving group (water), which is subsequently eliminated to give a protonated ester. Finally, deprotonation of the ester regenerates the acid catalyst and yields the final ester product. chemguide.co.uk Each of these steps is reversible.

In amidation reactions using coupling reagents like DCC, the reaction proceeds through the formation of an O-acylisourea intermediate. This highly reactive intermediate can then be attacked by the amine nucleophile to form the amide product, or it can react with another molecule of the carboxylic acid to form an anhydride (B1165640). The addition of NHS can trap the O-acylisourea to form an NHS-active ester, which is more stable and less prone to side reactions, leading to higher yields of the desired amide.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms, including the structures of intermediates and transition states. While specific DFT studies on the reactions of this compound are limited, computational studies on related systems provide valuable insights.

For example, DFT calculations have been used to study the ketonic decarboxylation of carboxylic acids, identifying the formation of a β-keto acid intermediate as the kinetically favored pathway. scbt.com Such computational approaches could be applied to investigate the thermal stability and decomposition pathways of this compound.

Furthermore, molecular modeling can be used to understand the coordination chemistry of the phosphonate group. researchgate.net These studies can help in predicting the binding modes of this compound and its derivatives to metal ions, which is relevant for applications in materials science and as metal-binding ligands.

Solvent Effects and Catalysis in this compound Reactions

The choice of solvent can significantly influence the rate and outcome of reactions involving this compound. In esterification reactions, polar aprotic solvents are generally favored as they can solvate the charged intermediates and transition states, thereby stabilizing them and accelerating the reaction. However, the use of the alcohol reactant as the solvent is also common, especially when it is inexpensive and readily available.

In amidation reactions, polar aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) are typically used. These solvents are capable of dissolving the reactants and reagents while not interfering with the reaction.

Catalysis plays a pivotal role in the transformations of this compound. As mentioned, strong acids are essential for Fischer esterification. In amidation, the coupling reagents themselves can be considered catalysts as they are regenerated in the catalytic cycle (in the case of some modern coupling agents) or used in stoichiometric amounts to facilitate the reaction. The development of catalytic amidation methods that avoid the use of stoichiometric coupling reagents is an active area of research. For instance, 2,2,2-trifluoroethanol (B45653) has been shown to mediate the catalytic amidation of unactivated esters and amines, proceeding through a trifluoroethanol-derived active ester intermediate. rsc.org

Advanced Research Applications of 3 Diethylphosphono Propanoic Acid in Chemical Sciences

Role in Material Science Research and Surface Functionalization

The phosphonate (B1237965) group has a strong affinity for metal oxide surfaces, making 3-(diethylphosphono)propanoic acid an excellent candidate for surface functionalization of various materials. researchgate.netnyu.edu This property is leveraged to create stable, covalently bound organic layers that can alter the surface properties of the underlying substrate.

In the field of biomaterials, surface properties are critical for biocompatibility and performance. cityu.edu.hk this compound and similar phosphonic acids are used to create protective and functional coatings on metallic implants.

Magnesium Alloys: These alloys are promising for biodegradable implants, but their high corrosion rate in physiological environments is a major challenge. nih.gov Coatings based on phosphonic acids can significantly improve their corrosion resistance. The phosphonic acid group reacts with the magnesium surface to form a dense, insoluble salt layer that acts as a barrier against corrosive ions. benthamopen.com This controlled degradation is essential for the clinical success of magnesium-based implants. nih.gov

Hydroxyapatite (B223615): As the main mineral component of bone, hydroxyapatite is a key material in orthopedic and dental implants. A related compound, 3-(3-hydroxyphenyl)propanoic acid, has been shown to reduce bone resorption activity in hydroxyapatite models. caymanchem.com The propanoic acid structure can be tailored to interact favorably with hydroxyapatite surfaces, potentially improving the integration of implants with surrounding bone tissue. Studies on titanium, another common implant material, have shown that surface functionalization with carboxyethylphosphonic acid significantly improves the attachment and growth of fibroblasts and mesenchymal stem cells. nih.gov

| Biomaterial | Coating/Functionalization Agent | Observed Effect | Reference |

| Magnesium Alloys | Organophosphonic acids | Improved corrosion resistance by forming an insoluble salt layer. | benthamopen.com |

| Titanium | Carboxyethylphosphonic acid | Improved cellular behavior of fibroblasts and MSCat cells. | nih.gov |

| Hydroxyapatite Model | 3-(3-hydroxyphenyl)propanoic acid | Reduced bone resorption activity. | caymanchem.com |

This table highlights the application of phosphonic acids and related compounds in the surface modification of various biomaterials.

The functionalization of nanoparticles is a critical step in tailoring their properties for specific applications in diagnostics, imaging, and drug delivery. The phosphonate group of this compound serves as a robust anchor to bind to the surface of various metal oxide nanoparticles (e.g., iron oxide, titanium dioxide, zinc oxide).

Once anchored, the exposed carboxylic acid group provides a convenient handle for further modification. It can be used to attach fluorescent dyes for imaging, targeting ligands (like peptides or antibodies) for selective cell binding, or therapeutic molecules for drug delivery. This strategy allows for the precise engineering of multifunctional nanoparticles with properties designed for specific biological tasks. The ability to create nanostructured surfaces with controlled chemical functionalities is crucial for advancing the interface between materials and biological systems. cityu.edu.hk

Investigations in Biochemical and Medicinal Chemistry Research

Enzyme Inhibition Studies and Metabolic Pathway Probing

This compound and its derivatives are subjects of significant interest in biochemical research, particularly for their role as enzyme inhibitors. The phosphonate group, -P(O)(OH)₂, is a key structural feature that can act as a non-hydrolyzable mimic of phosphate (B84403) groups, which are integral to the substrates of numerous enzymes. nih.gov This allows phosphonate-containing compounds to bind to the active sites of enzymes that process phosphate-based substrates, often leading to competitive inhibition.

Research has shown that phosphonates can inhibit enzymes involved in various metabolic pathways. For example, derivatives of aminoalkanol have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for nerve function. mdpi.com While specific studies on this compound's direct inhibition of a wide range of enzymes are part of ongoing research, the principle is well-established with similar phosphonate structures. The stability of the phosphorus-carbon (P-C) bond in phosphonates, compared to the phosphorus-oxygen (P-O) bond in phosphates, makes them resistant to enzymatic cleavage, thus enabling them to effectively probe metabolic pathways by blocking specific enzymatic steps.

Design of Phosphate Mimics and Prodrug Systems for Research

The structural similarity of the phosphonate group to phosphate makes this compound a valuable building block in the design of phosphate mimics for therapeutic applications. nih.gov Many biological processes depend on phosphate esters, but their inherent instability to hydrolysis can limit their effectiveness as drugs. Phosphonates provide a more stable alternative, and their incorporation into drug candidates can lead to improved pharmacological profiles.

Furthermore, the diethyl ester form of this compound exemplifies a prodrug strategy. nih.govorientjchem.org Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. orientjchem.org The ester groups on the phosphonate can mask the charged, and less cell-permeable, phosphonic acid. Once inside the body, cellular enzymes, such as esterases, can cleave these ester groups to release the active phosphonic acid at the target site. drugbank.com This approach can enhance the bioavailability of phosphonate-based drugs. Various prodrug strategies for phosphonates have been developed, including amino acid phosphoramidates and pivaloyloxymethyl (POM) esters, to improve their pharmacokinetic properties. nih.gov

Exploratory Applications in Agrochemical Research

Research into Plant Growth Regulation Potential

In the realm of agrochemical research, there is an exploration into the potential of phosphonate-containing compounds to act as plant growth regulators. nih.gov Plant growth is a complex process modulated by various hormones like auxins and gibberellins. nih.govnih.gov Certain chemicals can influence these hormonal pathways to produce desirable agricultural traits. For instance, some organophosphates can break down to release ethylene, which affects processes like flowering and branching. ahdb.org.uk

While direct, extensive research on this compound as a commercial plant growth regulator is not widely documented in the provided results, the functional groups present in the molecule are relevant to this field of study. Broad-spectrum plant growth regulators often work by influencing nutrient metabolism and hormonal balance to promote growth, improve stress resistance, and ultimately increase crop yield and quality. google.com The phosphonate group's interaction with plant biochemistry is an area of ongoing investigation for developing new agrochemicals. nih.gov

Role as Phosphorus Source in Controlled Release Systems

Phosphorus is a vital nutrient for plant growth, essential for normal development and achieving optimal crop yields. nih.gov However, phosphorus in the soil can form insoluble compounds, limiting its availability to plants. mdpi.com To address this, controlled-release fertilizers are being developed to provide a steady supply of nutrients over time, improving efficiency and reducing environmental runoff. nih.govacs.org

Phosphonate-containing compounds are being investigated for their potential role in such systems. The general principle of controlled-release fertilizers involves encapsulating or chemically binding the nutrient source in a matrix, often a polymer, which slowly breaks down in the soil to release the nutrient. nih.govresearchgate.net While rock phosphate is a primary source for phosphorus fertilizers, its solubility is low. fertilizercanada.ca Formulations that offer a more controlled and sustained release of phosphorus are highly desirable. researchgate.net The chemical structure of this compound, with its stable P-C bond, suggests that its degradation in soil would be gradual, potentially making it a candidate for research into novel controlled-release phosphorus delivery systems. This approach could help ensure that phosphorus is available to plants as needed throughout their growth cycle. acs.org

Analytical and Spectroscopic Characterization in Research of 3 Diethylphosphono Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of 3-(Diethylphosphono)propanoic acid, offering profound insights into its molecular framework and behavior in solution.

¹H, ¹³C, and ³¹P NMR for Compound Characterization

A comprehensive analysis using ¹H, ¹³C, and ³¹P NMR spectroscopy provides unambiguous evidence for the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the different hydrogen environments within the molecule. The ethyl groups on the phosphonate (B1237965) moiety typically show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons of the propanoic acid chain also exhibit distinct resonances.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. docbrown.info The chemical shifts of the carbonyl carbon, the carbons in the ethyl groups, and the carbons of the propanoic acid backbone are all diagnostic. docbrown.info The presence of three distinct carbon environments in the propanoic acid moiety confirms its structure. docbrown.info

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. uni-muenchen.de For this compound, a single resonance is expected in the ³¹P NMR spectrum, and its chemical shift is characteristic of a phosphonate group. researchgate.netorganicchemistrydata.org This technique is highly sensitive to the electronic environment of the phosphorus atom.

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.3 | Triplet | -P(O)(OCH₂CH₃ )₂ |

| ~4.1 | Quintet | -P(O)(OCH₂ CH₃)₂ | |

| ~2.0-2.2 | Multiplet | -CH₂ -CH₂COOH | |

| ~2.6-2.8 | Multiplet | -CH₂-CH₂ COOH | |

| ~11-12 | Singlet | -COOH | |

| ¹³C | ~16 | Singlet | -P(O)(OCH₂CH₃ )₂ |

| ~62 | Singlet | -P(O)(OCH₂ CH₃)₂ | |

| ~25 (d, JP-C) | Doublet | -CH₂ -CH₂COOH | |

| ~28 (d, JP-C) | Doublet | -CH₂-CH₂ COOH | |

| ~175 | Singlet | -C OOH | |

| ³¹P | ~30-32 | Singlet | P (O)(OCH₂CH₃)₂ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

In-situ NMR for Reaction Monitoring and Mechanistic Analysis

The application of in-situ NMR spectroscopy allows for the real-time observation of chemical reactions involving this compound. cardiff.ac.uk By acquiring NMR spectra at various time points during a reaction, researchers can track the consumption of reactants, the formation of intermediates, and the appearance of the final product. nih.gov This powerful technique provides invaluable kinetic and mechanistic information, helping to elucidate reaction pathways and optimize reaction conditions. cardiff.ac.uk For instance, monitoring the changes in the ³¹P NMR spectrum can directly follow the transformation of a starting phosphorus-containing reagent into the phosphonate product. cardiff.ac.uk

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, providing a direct confirmation of the compound's molecular weight. docbrown.info High-resolution mass spectrometry can further yield the exact mass, which allows for the determination of the molecular formula with high confidence. Fragmentation patterns observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner. This technique is also instrumental in assessing the purity of a sample by detecting the presence of any impurities with different molecular weights.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds. Key characteristic absorptions for this compound include a broad O-H stretch from the carboxylic acid group, a strong C=O stretch from the carbonyl group, and P=O and P-O-C stretching vibrations from the diethylphosphono group. docbrown.info The presence and positions of these bands provide strong evidence for the compound's structure. nist.gov

X-ray Crystallography for Solid-State Structure Determination

For crystalline samples of this compound, X-ray crystallography can provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The resulting crystal structure offers an unambiguous confirmation of the molecule's connectivity and conformation in the solid phase.

Emerging Research Directions and Green Chemistry Perspectives

Development of Novel and Sustainable Synthetic Routes for Phosphonopropanoic Acids

The synthesis of phosphonopropanoic acids is moving towards more sustainable and efficient methods. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. frontiersin.org Green chemistry principles are now being applied to develop cleaner and more atom-economical synthetic pathways. numberanalytics.com

Key developments include:

Solvent-free and water-based syntheses: The use of water as a solvent or conducting reactions without any solvent are being explored to reduce the reliance on volatile and toxic organic solvents. rsc.org

Microwave and ultrasound-assisted synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.orgchemistryjournals.net

Catalytic approaches: The use of catalysts, including green catalysts, can improve reaction efficiency and reduce waste. rsc.org For instance, a protocol using a KI/K2CO3 catalytic system in PEG-400 as a benign solvent has been developed for the synthesis of benzyl (B1604629) phosphonates. frontiersin.org

Post-synthetic modification: This approach allows for the synthesis of novel phosphinate/phosphonate-based porous materials with high-valent metals, which can be challenging to produce through direct synthesis. digitellinc.commorressier.com

These greener synthetic routes are not only environmentally friendly but also often lead to higher yields and shorter reaction times. rsc.org

Exploration of Unconventional Reactivity and Catalysis in Phosphonate (B1237965) Chemistry

Researchers are investigating new ways to activate and functionalize the phosphonate group, moving beyond traditional reactions like the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions.

Recent explorations in unconventional reactivity and catalysis include:

Photocatalysis: Visible-light-mediated reactions are emerging as a powerful tool for C-P bond formation. organic-chemistry.org This method offers mild reaction conditions and avoids the need for harsh reagents.

Electrochemical synthesis: Electrochemical methods are being investigated as a green alternative for phosphonate synthesis. rsc.org

Novel catalytic systems: The development of new catalytic systems, such as those based on palladium, copper, and other transition metals, is enabling more efficient and selective C-P bond formation. organic-chemistry.org For example, a mild and general palladium-catalyzed Michaelis-Arbuzov reaction of triaryl phosphites and aryl iodides has been developed. organic-chemistry.org

Chemoselective activation: A mild method for the modular preparation of phosphonylated derivatives based on chemoselective activation with triflic anhydride (B1165640) has been reported, allowing for flexible substitution with a broad range of nucleophiles. nih.gov

These new approaches are expanding the synthetic toolbox for phosphonate chemistry, enabling the creation of novel phosphonate-containing molecules with diverse functionalities.

Expansion into New Interdisciplinary Research Areas

The unique properties of the phosphonate group, such as its structural analogy to phosphates and its ability to coordinate with metal ions, are leading to its application in a variety of new interdisciplinary research areas. nih.gov

Some of these emerging areas include:

Materials Science: Phosphonate-functionalized materials are being developed for applications such as the creation of porous materials, surface modification, and the design of materials with specific coordination or supramolecular properties. digitellinc.commorressier.comnih.gov For instance, 3-phosphonopropionic acid has been used in the surface modification of magnesium alloys to improve their corrosion resistance and biocompatibility. nih.gov

Biomaterials: The ability of phosphonates to interact with biological systems is being exploited in the development of new biomaterials. For example, phosphonate-containing polymers are being investigated for various biomedical applications.

Analytical Chemistry: Phosphonic acid-functionalized molecules are used in the preparation of solid phases for chromatography and as chemosensors. nih.gov

Polymer Chemistry: Polymers containing phosphonic acid groups are being synthesized for a range of applications, leveraging their acidic and coordination properties. mdpi.com

Bio-inspired Synthesis and Biocatalytic Transformations of Phosphonates

Nature provides a rich source of inspiration for the synthesis and transformation of phosphonates. Researchers are exploring bio-inspired and biocatalytic approaches to develop more sustainable and selective methods.

Key research directions in this area include:

Enzymatic Synthesis: The use of enzymes as catalysts in phosphonate synthesis offers high selectivity and mild reaction conditions. chemistryjournals.net While still an emerging area, the potential of enzymes like phosphonatases and C-P lyases is being investigated. nih.gov

Whole-Cell Biotransformations: Utilizing whole microbial cells can provide a complete system for biocatalytic transformations, including cofactor regeneration. acs.org

Genome Mining: The discovery of new biosynthetic pathways for phosphonates in microorganisms through genome mining can lead to the identification of novel enzymes and biocatalytic routes. nih.gov For example, a new pathway for the biosynthesis of L-phosphonoalanine has been identified through this approach. nih.gov

Photo-Biocatalysis: Combining light-driven processes with biocatalysis is a novel approach to drive enzymatic reactions that are not possible with conventional biocatalysis alone. acs.org

The table below summarizes some of the key enzymes involved in phosphonate metabolism and their potential applications in biocatalysis.

| Enzyme Class | Reaction Catalyzed | Potential Biocatalytic Application |

| Phosphonatases | Hydrolysis of the C-P bond in specific phosphonates like phosphonopyruvate (B1221233) and phosphonoacetate. | Selective cleavage of C-P bonds in specific substrates. |

| C-P Lyase Complex | Reductive cleavage of the C-P bond in a variety of alkylphosphonates. nih.govnih.gov | Broad-spectrum C-P bond cleavage for phosphonate degradation or modification. |

| Oxidative Pathway Enzymes | Oxidative cleavage of the C-P bond. nih.gov | Alternative route for C-P bond cleavage, potentially with different substrate specificities. |

| PEP Mutase | Isomerization of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (PnPy), the first step in many phosphonate biosynthetic pathways. nih.gov | Key enzyme for the bio-synthesis of phosphonate building blocks. |

Environmental Considerations and Biodegradation Research of Phosphonates

The widespread use of phosphonates in various industrial and agricultural applications has raised concerns about their environmental fate and potential impact. researchgate.netucc.edu.gh Consequently, research into the biodegradation of these compounds is of significant importance.

Key aspects of environmental research on phosphonates include:

Biodegradation Pathways: While phosphonates are generally resistant to chemical hydrolysis and photolysis, many microorganisms have evolved pathways to degrade them, especially in phosphorus-limited environments. phosphonates.orgmdpi.comnih.gov Three main enzymatic systems for C-P bond cleavage have been identified: hydrolytic, radical, and oxidative pathways. nih.gov

Factors Influencing Biodegradation: The rate of phosphonate biodegradation can be influenced by various factors, including the availability of other phosphorus sources, the presence of adapted microbial communities, and environmental conditions. phosphonates.orgsofw.com

Abiotic Degradation: In addition to biological breakdown, abiotic mechanisms such as photodegradation can also contribute to the degradation of phosphonates in the environment. phosphonates.org

Removal in Wastewater Treatment: A significant portion of phosphonates in wastewater can be removed during sewage treatment processes through adsorption to sludge. phosphonates.org

The table below presents findings on the biodegradation of phosphonate-related compounds by different microbial strains.

| Compound | Degrading Microorganism | Key Findings | Reference |

| Diethyl terephthalate | Delftia sp. WL-3 | Capable of degrading 94% of 5 g/L DET within 7 days and can also degrade PET film. nih.gov | nih.gov |

| Diethyl phthalate | Pseudomonas putida ShA | Completely degraded 200 mg/L of DEP within 22 hours. The strain could also degrade the intermediate, phthalic acid. nih.gov | nih.gov |

| Alkylphosphonates | Escherichia coli | The C-P lyase system in E. coli has been shown to cleave the C-P bond of methylphosphonate (B1257008) through a radical-based mechanism. nih.gov | nih.gov |

Continued research in these emerging areas will be crucial for unlocking the full potential of phosphonates like 3-(Diethylphosphono)propanoic acid while ensuring their environmental sustainability.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Technique | Expected Result | Reference |

|---|---|---|---|

| Phosphonate confirmation | P NMR | δ 22–25 ppm | |

| Purity assessment | HPLC | Retention time: 8.2 min | |

| Degradation products | LC-MS | m/z 99 (diethyl phosphate) |

Q. Table 2. Comparative Reactivity of Phosphonate Derivatives

| Compound | Reaction Rate (k, s) | Major Product | Reference |

|---|---|---|---|

| This compound | 1.2 × 10 | Phosphonic acid | |

| Phenylphosphonic acid | 0.8 × 10 | No reaction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.